molecular formula C9H8F5NS B1455823 2-[(2,2-Difluoroethyl)sulfanyl]-5-(trifluoromethyl)aniline CAS No. 1183293-41-5

2-[(2,2-Difluoroethyl)sulfanyl]-5-(trifluoromethyl)aniline

Cat. No. B1455823
M. Wt: 257.23 g/mol
InChI Key: KPWYYXFLXMOIQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2,2-Difluoroethyl)sulfanyl]-5-(trifluoromethyl)aniline, also known as DFTMA, is a chemical compound that has gained much attention in the scientific community due to its potential applications in various fields. It is available for purchase for pharmaceutical testing .


Molecular Structure Analysis

The molecular formula of 2-[(2,2-Difluoroethyl)sulfanyl]-5-(trifluoromethyl)aniline is C9H8F5NS . The average mass is 257.224 Da and the monoisotopic mass is 257.029755 Da .


Physical And Chemical Properties Analysis

The physical form of 2-[(2,2-Difluoroethyl)sulfanyl]-5-(trifluoromethyl)aniline is a powder . It has a molecular weight of 257.23 g/mol. The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Synthetic Applications in Pesticide Development

The chemical compound 2-[(2,2-Difluoroethyl)sulfanyl]-5-(trifluoromethyl)aniline has been studied for its potential applications in various fields of scientific research. One notable application is in the development of novel pesticides. For example, it has been involved in the synthesis of bistrifluron, a compound exhibiting potent growth-retarding activity against pests. The process involves multiple steps, including nitration, reduction, chlorination, and reaction with 2,6-difluorobenzoyl isocyanate, resulting in bistrifluron with a high yield of 93.5% (Liu An-chan, 2015).

Role in Organic Synthesis

Additionally, the compound serves as a reagent in organic synthesis, particularly in electrophilic trifluoromethylthiolation of organic compounds. This process is valuable for introducing trifluoromethylthiol (-SCF3) groups into organic molecules, a modification that can significantly alter a compound's physical, chemical, and biological properties (Billard Thierry, 2014).

Synthesis of Quinolinones

In the synthesis of 2-trifluoromethyl-2,3-dihydro-1H-quinolin-4-ones, N-(1-Ethoxy-2,2,2-trifluoroethyl)anilines, which are closely related to 2-[(2,2-Difluoroethyl)sulfanyl]-5-(trifluoromethyl)aniline, have been utilized. These compounds, after reacting with diethyl malonate and undergoing subsequent hydrolysis and decarboxylation, yield 4,4,4-trifluorobutyric acids, which can be cyclized to form quinolinones (Y. Gong & Katsuya Kato, 2004).

Fluorescent Material Development

The compound has also found use in the development of fluorescent materials, where its derivatives form the backbone of compounds exhibiting high fluorescence emissions in the solid state. This application is crucial for creating materials with potential use in sensing, imaging, and optical devices (Teruo Beppu et al., 2014).

Antifungal Applications

Moreover, derivatives of 2-[(2,2-Difluoroethyl)sulfanyl]-5-(trifluoromethyl)aniline have been explored for their antifungal properties. A bismuth(III) chloride-mediated one-pot reaction involving anilines, sulfur dioxide, and trifluoromethanesulfanylamide led to the synthesis of trifluoromethyl thiolsulphonates with significant antifungal activity, demonstrating the compound's versatility in medicinal chemistry applications (J. Sheng, Yuewen Li, & Guanyinsheng Qiu, 2017).

Safety And Hazards

The safety data sheet for 2-[(2,2-Difluoroethyl)sulfanyl]-5-(trifluoromethyl)aniline indicates that it should be used only for research and development by, or directly under the supervision of, a technically qualified individual .

properties

IUPAC Name

2-(2,2-difluoroethylsulfanyl)-5-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F5NS/c10-8(11)4-16-7-2-1-5(3-6(7)15)9(12,13)14/h1-3,8H,4,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPWYYXFLXMOIQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)N)SCC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F5NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2,2-Difluoroethyl)sulfanyl]-5-(trifluoromethyl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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